(S)-Ethyl piperazine-2-carboxylate

Catalog No.
S14036113
CAS No.
M.F
C7H14N2O2
M. Wt
158.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Ethyl piperazine-2-carboxylate

Product Name

(S)-Ethyl piperazine-2-carboxylate

IUPAC Name

ethyl (2S)-piperazine-2-carboxylate

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

InChI

InChI=1S/C7H14N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h6,8-9H,2-5H2,1H3/t6-/m0/s1

InChI Key

XWZHSYWFWDKJHI-LURJTMIESA-N

Canonical SMILES

CCOC(=O)C1CNCCN1

Isomeric SMILES

CCOC(=O)[C@@H]1CNCCN1

(S)-Ethyl piperazine-2-carboxylate is a chiral compound belonging to the class of piperazine derivatives. Its molecular formula is C7H14N2O2C_7H_{14}N_2O_2, and it features a piperazine ring substituted with an ethyl ester at the carboxylic acid position. The stereochemistry of this compound is significant, as it can influence its chemical behavior and biological activity. The compound is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

, including:

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the ester functional group into an alcohol, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the piperazine ring, allowing for the formation of diverse substituted derivatives. This may involve nucleophiles like amines or thiols under acidic or basic conditions.

Research indicates that (S)-Ethyl piperazine-2-carboxylate exhibits various biological activities, including:

  • Antimicrobial Properties: The compound has shown potential in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Activity: Studies have indicated that derivatives of piperazine, including (S)-ethyl piperazine-2-carboxylate, may possess anticancer properties, acting on specific molecular targets involved in cancer progression .
  • Cholinergic Modulation: There is ongoing research into its effects on cholinergic systems, which are crucial for memory and cognitive function, particularly regarding Alzheimer's disease .

The synthesis of (S)-Ethyl piperazine-2-carboxylate typically involves the esterification of (S)-piperazine-2-carboxylic acid with ethanol. This reaction is often catalyzed by acids such as sulfuric acid or hydrochloric acid and conducted under reflux conditions to ensure complete conversion to the ester.

In industrial applications, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. The use of recyclable solvents and catalysts is also a common practice to promote sustainability .

(S)-Ethyl piperazine-2-carboxylate has several notable applications:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceuticals due to its structural properties.
  • Chemical Research: The compound is utilized in organic synthesis for developing more complex molecules and studying structure-activity relationships.
  • Agrochemicals: Its derivatives may find applications in agricultural chemicals, enhancing crop protection strategies .

Studies on the interactions of (S)-Ethyl piperazine-2-carboxylate with biological targets reveal its potential mechanisms of action. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for drug development and optimizing therapeutic efficacy .

Several compounds share structural similarities with (S)-Ethyl piperazine-2-carboxylate:

Compound NameStructural DifferencesSimilarity Index
Ethyl piperazine-1-carboxylateEster group attached to a different nitrogen atom0.95
Methyl (S)-piperazine-2-carboxylateMethyl group instead of ethyl at the ester position0.89
(S)-Piperazine-2-carboxylic acidParent carboxylic acid without ester group0.82
Methyl 1-methylpiperazine-2-carboxylateAdditional methyl substitution on the piperazine ring0.89
(S)-Methyl 5-oxopiperazine-2-carboxylateContains a keto group at position 5 on the piperazine ring0.84

Uniqueness

(S)-Ethyl piperazine-2-carboxylate is unique due to its specific ethyl ester group and stereochemistry, which significantly influence its reactivity and biological activity compared to similar compounds. The presence of the ethyl group affects solubility and stability, potentially enhancing interaction with biological targets .

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

158.105527694 g/mol

Monoisotopic Mass

158.105527694 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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